The Genesis of a Divalent Cation Ionophore: A Technical Guide to the Origin and Discovery of Calcimycin
The Genesis of a Divalent Cation Ionophore: A Technical Guide to the Origin and Discovery of Calcimycin
For Immediate Release
A comprehensive technical guide detailing the origin, discovery, and foundational experimental work on the antibiotic Calcimycin (also known as A23187) is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the seminal research that introduced this pivotal biochemical tool, complete with detailed experimental methodologies, quantitative data, and visual representations of its molecular interactions and signaling pathways.
Executive Summary
Calcimycin, a polyether antibiotic, was first isolated from the fermentation broth of the bacterium Streptomyces chartreusensis.[1][2] Its discovery marked a significant advancement in the study of cellular processes, as it was identified as a mobile ion-carrier with a remarkable selectivity for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][3] This unique property allows Calcimycin to transport these ions across biological membranes, which are typically impermeable to them, effectively increasing their intracellular concentrations.[1] This ability to manipulate intracellular divalent cation levels has established Calcimycin as an indispensable tool in biological research for investigating the roles of these ions in a myriad of cellular functions. Beyond its utility as a research tool, Calcimycin exhibits antibiotic properties against Gram-positive bacteria and fungi.[1] It also demonstrates profound effects on mammalian cells, including the uncoupling of oxidative phosphorylation, inhibition of mitochondrial ATPase, and the induction of apoptosis.[1]
Discovery and Origin
Producing Organism
Calcimycin is a natural product synthesized by the Gram-positive bacterium Streptomyces chartreusensis.[1][2] Strains of this actinomycete were identified as the source of this novel antibiotic during screening programs aimed at discovering new antimicrobial agents.
Isolation and Purification
The isolation of Calcimycin from the fermentation broth of Streptomyces chartreusensis involves a multi-step process designed to separate the lipophilic molecule from the aqueous culture medium and other metabolic byproducts.
Experimental Protocol: Isolation of Calcimycin
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Fermentation: Streptomyces chartreusensis is cultured in a suitable liquid medium under aerobic conditions to promote the production of Calcimycin.
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Extraction: The fermentation broth is acidified and extracted with a water-immiscible organic solvent, such as chloroform or ethyl acetate, to partition the Calcimycin into the organic phase.
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Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing Calcimycin and other lipophilic compounds.
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Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography using silica gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Calcimycin.[4]
Structural Elucidation and Physicochemical Properties
The definitive structure of Calcimycin was determined by Chaney, Demarco, Jones, and Occolowitz in 1974 through X-ray crystallography of its calcium complex.[5][6]
Experimental Protocol: X-ray Crystallography of the Calcimycin-Calcium Complex
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Crystallization: The calcium salt of Calcimycin is crystallized from a suitable solvent system to obtain single crystals of sufficient quality for X-ray diffraction analysis.
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Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a series of reflections.
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Structure Solution and Refinement: The phases of the reflections are determined, and an initial model of the crystal structure is built. This model is then refined against the experimental data to determine the precise atomic coordinates, bond lengths, and bond angles. This process reveals the three-dimensional arrangement of the atoms in the Calcimycin molecule and its coordination with the calcium ion.[6]
Physicochemical Properties of Calcimycin
| Property | Value |
| Molecular Formula | C₂₉H₃₇N₃O₆ |
| Molecular Weight | 523.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, methanol, ethanol; poorly soluble in water |
| CAS Number | 52665-69-7 |
Ionophoric Activity and Divalent Cation Selectivity
The defining characteristic of Calcimycin is its ability to act as an ionophore for divalent cations. This was first extensively characterized by Reed and Lardy in 1972.[7]
Mechanism of Ion Transport
Calcimycin facilitates the transport of divalent cations across lipid membranes via a carrier mechanism. The lipophilic exterior of the Calcimycin-cation complex allows it to diffuse across the hydrophobic core of the membrane, releasing the ion on the other side.
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Letter: The structure of A23187, a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE STRUCTURE OF THE CALCIUM COMPLEX OF A23187, A DIVALENT CATION IONOPHORE ANTIBIOTIC [jstage.jst.go.jp]
- 7. A23187: a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
